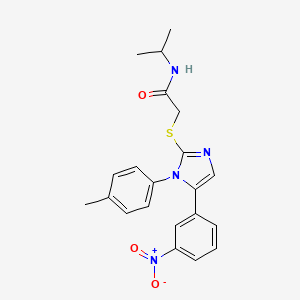
N-isopropyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'NITTA' and is synthesized using specific methods to ensure its purity and stability.
作用機序
The mechanism of action of NITTA is not fully understood, but studies suggest that it may work by inhibiting specific enzymes or proteins involved in various cellular processes. For example, NITTA has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cell proliferation.
Biochemical and physiological effects:
NITTA has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting bacterial and fungal growth, and reducing inflammation. Additionally, studies have shown that NITTA can modulate specific signaling pathways involved in cellular processes, such as the MAPK/ERK pathway.
実験室実験の利点と制限
One of the main advantages of NITTA is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, NITTA has shown broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of NITTA is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the mechanism of action of NITTA is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on NITTA. One potential direction is to further investigate its mechanism of action and identify specific targets for its activity. Additionally, studies could focus on optimizing the synthesis process to improve the yield and purity of the compound. Furthermore, research could explore the potential of NITTA as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, N-isopropyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has shown great potential in various scientific research applications. Its potential as a therapeutic agent for cancer and inflammatory diseases, as well as its broad-spectrum antimicrobial activity, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of NITTA involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol, which is then reacted with isopropyl chloroacetate to form N-isopropyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. The final product is purified through various techniques, including column chromatography, to ensure its purity and stability.
科学的研究の応用
NITTA has shown great potential in various scientific research applications, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. Studies have shown that NITTA can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, NITTA has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a potential candidate for antimicrobial therapy. Furthermore, NITTA has demonstrated anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14(2)23-20(26)13-29-21-22-12-19(16-5-4-6-18(11-16)25(27)28)24(21)17-9-7-15(3)8-10-17/h4-12,14H,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLESKXUXMWQBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC(C)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(4-methoxyphenyl)butan-2-yl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2619501.png)

![5-[Benzyl(methyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2619504.png)

![4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2619506.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2619508.png)
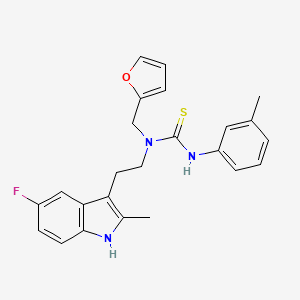
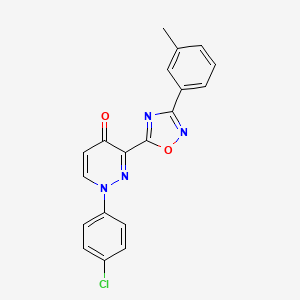
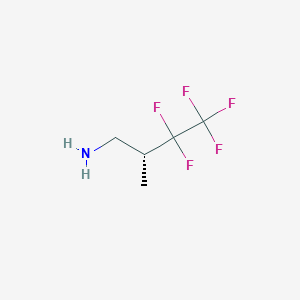
![N-[(acetylamino)-4-pyridylmethyl]acetamide](/img/structure/B2619515.png)
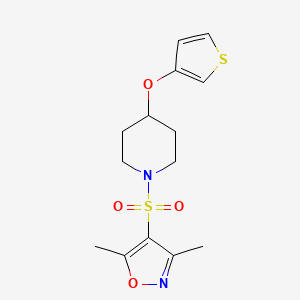
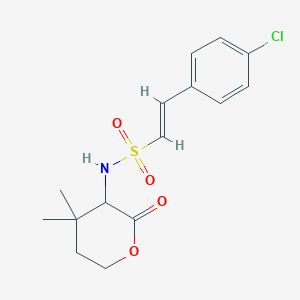
![2-[(2S,5R)-5-Methyloxan-2-yl]acetic acid](/img/structure/B2619519.png)
![diethyl (E,4E)-4-[amino-(4-phenylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate](/img/structure/B2619523.png)